Cas no 111324-04-0 (Phosphorimidictriamide,N'''-(1,1-dimethylethyl)-N,N',N''-tris[tris(dimethylamino)phosphoranylidene]-)
![Phosphorimidictriamide,N'''-(1,1-dimethylethyl)-N,N',N''-tris[tris(dimethylamino)phosphoranylidene]- structure](https://fr.kuujia.com/scimg/cas/111324-04-0x500.png)
111324-04-0 structure
Nom du produit:Phosphorimidictriamide,N'''-(1,1-dimethylethyl)-N,N',N''-tris[tris(dimethylamino)phosphoranylidene]-
Phosphorimidictriamide,N'''-(1,1-dimethylethyl)-N,N',N''-tris[tris(dimethylamino)phosphoranylidene]- Propriétés chimiques et physiques
Nom et identifiant
-
- Phosphorimidictriamide,N'''-(1,1-dimethylethyl)-N,N',N''-tris[tris(dimethylamino)phosphoranylidene]-
- Phosphazene Base p4-t-bu
- Phosphazene base P4-t-Bu solution
- Phosphazene base P4-t-Bu solution purum, ~1.0 M in hexane
- 1-TERT-BUTYL-4,4,4-TRIS(DIMETHYLAMINO)-2,2-BIS[TRIS(DIMETHYLAMINO)-PHOSPHORANYLIDE-NAMINO]-2LAMBDA5,4LAMBDA5-CATENADI(PHOSPHAZENE)
- P4-phosphazene t-Bu
- P4-t-Bu phosphazene base
- phosphazene base P(4)-T-bu solution
- PHOSPHAZENE BASE P(4)-T-BU SOLUTION,1.0 0 M IN N-HEXANE
- Schwesinger base
- Schwesinger P4 Base
- Schwesinger phosphazene base
- tert-butyl-P4
- P4-tert-Butyl
- Phosphazene base P4-tert-butyl
- Phosphazene base P4-t-Bu solution ~0.8 M in hexane
- 1-tert-butyl-4,4,4-tris(dimethylamino)-2,2-bis[tris(dimethylamino)-phosphoranylidenamino]-2Λ5,4Λ5-catenadi(phosphazene)
- 1-tert-Butyl-4,4,4-tris(dimethylamino)-2,2-bis[tris(dimethylamino)-phosphoranylidenamino]-2Λ:5,4Λ:5-catenadi(phosphazene)
- PHOSPHAZENE BASE P(4)-T-BU SOLUTION, 1.0 0 M IN N-HEXANE
- SCHEMBL12346051
- Q27251252
- P4-tert-buty
- Phosphorimidic triamide, (1,1-dimethylethyl)tris(tris(dimethylamino)phosphoranylidene)-
- 3-tert-butylimino-1,1,1,5,5,5-hexakis(dimethylamino)-3-(tris(dimethylamino)phosphoranylidene)amino-1lambda5,3lambda5,5lambda5-1,4-triphosphazadiene
- DTXSID101114057
- Phosphorimidic triamide, N'''-(1,1-dimethylethyl)-N,N',N''-tris(tris(dimethylamino)phosphoranylidene)-
- NSRBCQCXZAYQHF-UHFFFAOYSA-N
- N-[[tert-butylimino-bis[[tris(dimethylamino)-lambda5-phosphanylidene]amino]-lambda5-phosphanyl]imino-bis(dimethylamino)-lambda5-phosphanyl]-N-methylmethanamine
- 1-TERT-BUTYL-4,4,4-TRIS(DIMETHYLAMINO)-2,2-BIS[TRIS(DIMETHYLAMINO)-PHOSPHORANYLIDE-NAMINO]-2LAMBDA5,
- 3-(TERT-BUTYLIMINO)-1,1,1,5,5,5-HEXAKIS(DIMETHYLAMINO)-3-((TRIS(DIMETHYLAMINO)PHOSPHORANYLIDENE)AMINO)-1.LAMBDA.5,3.LAMBDA.5,5.LAMBDA.5-1,4-TRIPHOSPHAZADIENE
- tert-Buty-P4
- 114S812CQB
- 111324-04-0
- 3-(tert-Butylimino)-1,1,1,5,5,5-hexakis(dimethylamino)-3-((tris(dimethylamino)phosphoranylidene)amino)-1lambda5,3lambda5,5lambda5-1,4-triphosphazadiene
- J-002560
- 1-tert-Butyl-4,4,4-tris(dimethylamino)-2,2-bis[tris(dimethylamino)-phosphoranylidenamino]-2l5,4l5-catenadi(phosphazene)
- Schwesinger P4 base [MI]
- 3-tert-butylimino-1,1,1,5,5,5-hexakis(dimethylamino)-3-[tris(dimethylamino)phosphoranylidene]amino-1lambda5,3lambda5,5lambda5-1,4-triphosphazadiene
- N'''-(1,1-dimethylethyl)-N,N',N''-tris[tris(dimethyl-amino)phosphoranylidene]-phosphorimidic triamide
- (tert-Butylimino)tris((tris(dimethylamino)phosphoranylidene)amino)phosphorane
- UNII-114S812CQB
- P4-tert-Butyl superbase
- G86244
- P4-t-bu
- tert-Butyltris[tris(dimethylamino)phosphoranylidene]phosphorimidic triamide
-
- MDL: MFCD00145114
- Piscine à noyau: InChI=1S/C22H63N13P4/c1-22(2,3)23-36(24-37(27(4)5,28(6)7)29(8)9,25-38(30(10)11,31(12)13)32(14)15)26-39(33(16)17,34(18)19)35(20)21/h1-21H3
- La clé Inchi: NSRBCQCXZAYQHF-UHFFFAOYSA-N
- Sourire: CC(N=P(N=P(N(C)C)(N(C)C)N(C)C)(N=P(N(C)C)(N(C)C)N(C)C)N=P(N(C)C)(N(C)C)N(C)C)(C)C
Propriétés calculées
- Qualité précise: 633.42800
- Masse isotopique unique: 633.42798706g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 13
- Comptage des atomes lourds: 39
- Nombre de liaisons rotatives: 13
- Complexité: 820
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 3.7
- Nombre d'tautomères: Rien du tout
- Surface topologique des pôles: 78.6Ų
- Charge de surface: 0
Propriétés expérimentales
- Couleur / forme: Liquide
- Dense: 0.850-0.875 g/mL at 20 °C
- Point de fusion: 207°
- Point d'éclair: Degrés Fahrenheit: - 14.8°f
Degrés Celsius: - 26 ° C - Le PSA: 117.84000
- Le LogP: 5.62410
- Merck: 13,8473
- Couleur / forme: ~0.8 M in hexane
- Solubilité: Pas encore déterminé
Phosphorimidictriamide,N'''-(1,1-dimethylethyl)-N,N',N''-tris[tris(dimethylamino)phosphoranylidene]- Informations de sécurité
-
Symbolisme:
- Mot signal:Danger
- Description des dangers: H225-H304-H314-H336-H361f-H373-H412
- Déclaration d'avertissement: P210-P280-P301+P310-P303+P361+P353-P304+P340+P310-P305+P351+P338-P331
- Numéro de transport des marchandises dangereuses:UN 2924 3/PG 2
- Wgk Allemagne:3
- Code de catégorie de danger: 11-34-48/20-52/53-62-65-67
- Instructions de sécurité: S26; S36/37/39; S45; S61; S62
- Carte FOCA taille f:3-10-34
-
Identification des marchandises dangereuses:
- Durée de la sécurité:Hazard Codes F,C,NRisk Statements 11-34-48/20-51/53-62-65-67Safety Statements 26-36/37/39-45-61-62RIDADR UN 2924 3/PG 2WGK Germany 3F 3-10-34HazardClass 8PackingGroup I
- Terminologie du risque:R11; R34; R48/20; R51/53; R62; R65; R67
- Niveau de danger:8
- Groupe d'emballage:I
Phosphorimidictriamide,N'''-(1,1-dimethylethyl)-N,N',N''-tris[tris(dimethylamino)phosphoranylidene]- PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 79421-1ML |
111324-04-0 | 1ML |
¥1660.79 | 2023-01-17 | |||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P924358-5ml |
Phosphazene base P4-t-Bu solution |
111324-04-0 | ~0.8\xa0M in hexane | 5ml |
¥4,994.00 | 2022-09-28 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 79421-1ML |
Phosphorimidictriamide,N'''-(1,1-dimethylethyl)-N,N',N''-tris[tris(dimethylamino)phosphoranylidene]- |
111324-04-0 | 1ml |
¥1814.26 | 2023-11-21 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-258013-1 ml |
Phosphazene base P4-t-Bu solution, |
111324-04-0 | 1 ml |
¥940.00 | 2023-09-05 | ||
Aaron | AR003UFV-5g |
Phosphazene base P4-t-Bu solution |
111324-04-0 | 5g |
$1017.00 | 2025-02-13 | ||
Aaron | AR003UFV-1g |
Phosphazene base P4-t-Bu solution |
111324-04-0 | 1g |
$207.00 | 2025-02-13 | ||
A2B Chem LLC | AB78319-250mg |
Phosphazene base P4-t-Bu solution |
111324-04-0 | 250mg |
$89.00 | 2024-01-05 | ||
A2B Chem LLC | AB78319-1g |
Phosphazene base P4-t-Bu solution |
111324-04-0 | 1g |
$232.00 | 2024-04-20 | ||
1PlusChem | 1P003U7J-5g |
Phosphazene base P4-t-Bu solution |
111324-04-0 | 5g |
$756.00 | 2023-12-26 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 79421-25l |
Phosphorimidictriamide,N'''-(1,1-dimethylethyl)-N,N',N''-tris[tris(dimethylamino)phosphoranylidene]- |
111324-04-0 | 25l |
¥14186.82 | 2024-12-20 |
Phosphorimidictriamide,N'''-(1,1-dimethylethyl)-N,N',N''-tris[tris(dimethylamino)phosphoranylidene]- Littérature connexe
-
Azusa Kondoh,Chaoyan Ma,Masahiro Terada Chem. Commun. 2020 56 10894
-
2. Ring opening polymerization of β-acetoxy-δ-methylvalerolactone, a triacetic acid lactone derivativeHussnain Sajjad,Emily A. Prebihalo,William B. Tolman,Theresa M. Reineke Polym. Chem. 2021 12 6724
-
Viktoria Kahlert,Erik Prell,Oliver Ohlenschl?ger,Jelena Melesina,Michael Schumann,Christian Lücke,Gunter Fischer,Miroslav Male?evi? Org. Biomol. Chem. 2018 16 4338
-
A. S. Barrow,C. J. Smedley,Q. Zheng,S. Li,J. Dong,J. E. Moses Chem. Soc. Rev. 2019 48 4731
-
Azusa Kondoh,Chaoyan Ma,Masahiro Terada Chem. Commun. 2020 56 10894
111324-04-0 (Phosphorimidictriamide,N'''-(1,1-dimethylethyl)-N,N',N''-tris[tris(dimethylamino)phosphoranylidene]-) Produits connexes
- 111324-03-9(1-TERT-BUTYL-2,2,4,4,4-PENTAKIS(DIMETHYLAMINO)-2LAMBDA5,4LAMBDA5-CATENADI(PHOSPHAZENE))
- 1248613-51-5(1-methyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid)
- 886904-34-3(1-(4-methylpiperidin-1-yl)-2-2-(propane-1-sulfonyl)-1H-1,3-benzodiazol-1-ylethan-1-one)
- 36443-68-2(Triethylene glycol bis(3-tert-butyl-4-hydroxy-5-methylphenyl)propionate)
- 2361641-98-5(N-1-(2-fluorophenyl)-3-hydroxypropylprop-2-enamide)
- 477187-89-6((2Z)-2-4-(4-chlorophenyl)-1,3-thiazol-2-yl-3-(naphthalen-1-yl)aminoprop-2-enenitrile)
- 1178713-03-5((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone)
- 2138030-89-2(1,4-dimethyl-3-(2-methylcyclohexyl)-1H-pyrazol-5-amine)
- 1798679-05-6(1-(2-methoxyethyl)-3-(1-pyridin-2-ylpyrrolidin-3-yl)urea)
- 115388-94-8(Adenosine,3'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-, 5'-(phenoxyacetate) (9CI))
Fournisseurs recommandés
Hubei Cuiyuan Biotechnology Co.,Ltd
Membre gold
Fournisseur de Chine
Réactif

pengshengyue
Membre gold
Fournisseur de Chine
Lot

Shanghai Aoguang Biotechnology Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Nanjing jingzhu bio-technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot

上海贤鼎生物科技有限公司
Membre gold
Fournisseur de Chine
Lot
